![molecular formula C14H24N2O3 B1379283 tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1061731-86-9](/img/structure/B1379283.png)

tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Übersicht

Beschreibung

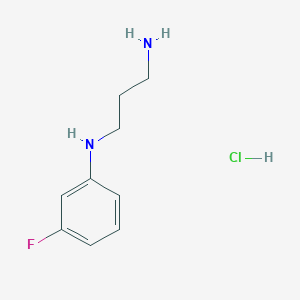

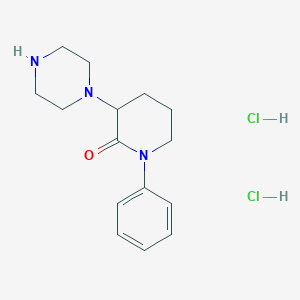

“tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.36 g/mol . The compound is also known by its IUPAC name, which is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) . The canonical SMILES structure is CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure contains both spirocyclic and diaza components, which are useful in constructing complex molecules. It can undergo various chemical reactions, including alkylation, acylation, and oxidation, to yield a wide range of derivatives for further application in medicinal chemistry and material science .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacological agents. Its diazaspiro structure is particularly interesting for the development of drugs targeting neurological disorders due to its ability to mimic certain bioactive molecules .

Catalysis

The tert-butyl group in this compound can act as a protecting group for the carboxylic acid, making it a valuable reagent in catalysis. After catalytic reactions, the protecting group can be removed to reveal the active carboxylic acid, which can then participate in further synthetic steps .

Material Science

The unique structure of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate makes it a candidate for the design of novel materials. Its rigid backbone can be incorporated into polymers to enhance their thermal stability and mechanical properties .

Bioconjugation

This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. The spirocyclic and diaza functionalities offer points of attachment without disrupting the bioactivity of the biomolecule .

Enzyme Inhibition

Researchers are exploring the use of this compound as an enzyme inhibitor. Its structure allows it to bind to the active sites of certain enzymes, potentially leading to the development of new inhibitors for therapeutic use .

Diagnostic Agents

Due to its unique chemical properties, this compound can be modified to serve as a diagnostic agent. It can be tagged with radioactive isotopes or fluorescent groups for use in imaging techniques like PET scans or fluorescence microscopy .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be investigated for their potential as growth promoters or pesticides. The diazaspiro framework might interact with biological systems in plants to enhance growth or protect against pests .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICATZPYVMNDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)